PB-PEG4-Acid
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Overview
Description
It is optimally excited by the 405 nm line of the violet laser and has excitation/emission maxima at 410/455 nm . The compound contains a hydrophilic, 4-unit, polyethylene glycol (PEG) group that imparts water solubility to the labeled peptide, resulting in less aggregation when stored in aqueous solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
PB-PEG4-Acid is synthesized through a series of chemical reactions involving polyethylene glycol and specific dye molecules. The synthesis typically involves the following steps:
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale PEGylation reactions followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
PB-PEG4-Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Oxidation and Reduction: The dye molecule can undergo oxidation and reduction reactions, altering its fluorescence properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols and amines, with reaction conditions typically involving mild bases such as triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
Esters and Amides: Formed through nucleophilic substitution reactions with alcohols and amines, respectively.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions, which can affect the dye’s fluorescence properties.
Scientific Research Applications
PB-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in labeling peptides and proteins for imaging and tracking in biological systems.
Medicine: Utilized in diagnostic assays and as a component in drug delivery systems.
Industry: Applied in the development of advanced materials and as a marker in quality control processes.
Mechanism of Action
PB-PEG4-Acid exerts its effects through its fluorescent properties. The dye molecule absorbs light at a specific wavelength (410 nm) and emits light at a different wavelength (455 nm), making it useful for imaging and detection purposes . The polyethylene glycol (PEG) group enhances the solubility and stability of the compound, allowing it to be used in various aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-Acid: A heterobifunctional, PEGylated crosslinker with a carboxylic acid at one end and a propargyl group at the other.
NHS-PEG4-Biotin: A PEGylated biotin reagent used for biotinylation of proteins and other molecules.
Uniqueness
PB-PEG4-Acid is unique due to its specific fluorescent properties, which offer minimal overlap with green fluorophore emission spectra, making it an ideal choice for certain imaging applications . Additionally, the hydrophilic PEG spacer arm reduces aggregation and enhances solubility, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H25F2NO10 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H25F2NO10/c22-15-12-13-11-14(21(29)34-19(13)17(23)18(15)27)20(28)24-2-4-31-6-8-33-10-9-32-7-5-30-3-1-16(25)26/h11-12,27H,1-10H2,(H,24,28)(H,25,26) |
InChI Key |
JAFQTEMTOSJJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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